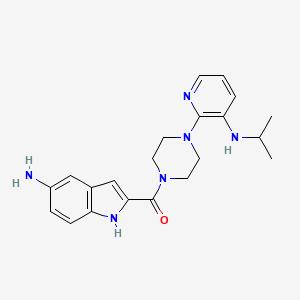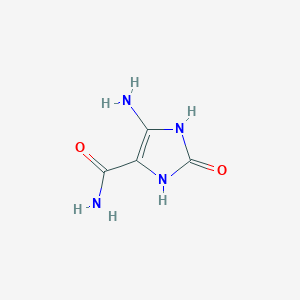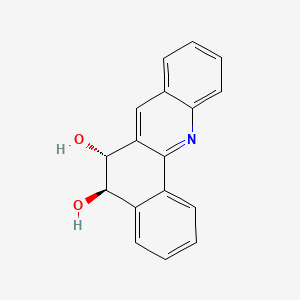
trans-5,6-Dihydrobenz(c)acridine-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5,6-Dihydrobenz©acridine-5,6-diol: is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5,6-Dihydrobenz©acridine-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of trans-5,6-Dihydrobenz©acridine-5,6-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
化学反应分析
Types of Reactions
trans-5,6-Dihydrobenz©acridine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
trans-5,6-Dihydrobenz©acridine-5,6-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of trans-5,6-Dihydrobenz©acridine-5,6-diol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications .
相似化合物的比较
Similar Compounds
Some similar compounds include:
5,6-Dihydro-7,9-dimethyl-benz©acridine-5,6-diol: This compound shares a similar structure but with additional methyl groups.
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz©acridine: Another closely related compound with slight structural variations.
Uniqueness
trans-5,6-Dihydrobenz©acridine-5,6-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
85945-24-0 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
(5R,6R)-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-12-7-3-2-6-11(12)15-13(17(16)20)9-10-5-1-4-8-14(10)18-15/h1-9,16-17,19-20H/t16-,17-/m1/s1 |
InChI 键 |
OZLIOKFBXWEMAF-IAGOWNOFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C4=CC=CC=C4C3=N2)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC=C4C3=N2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


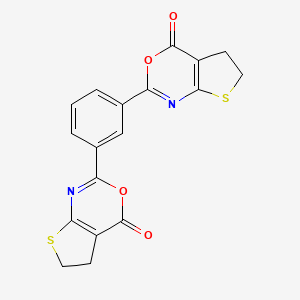
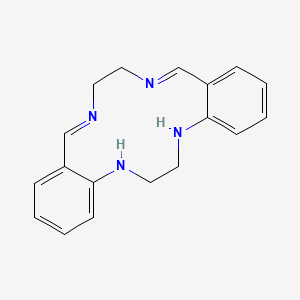
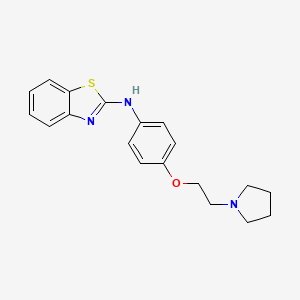
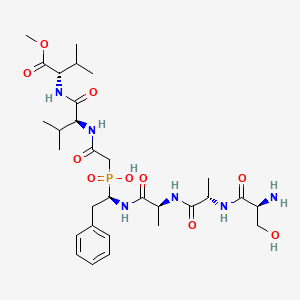
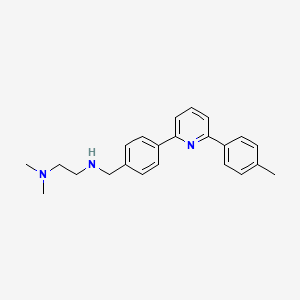
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
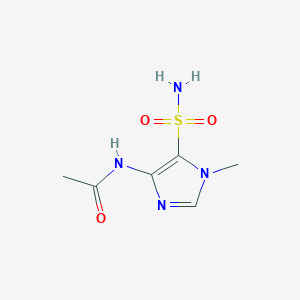
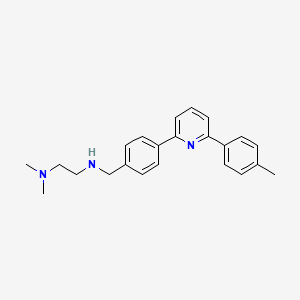
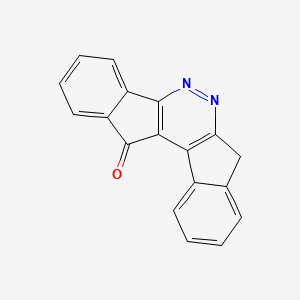
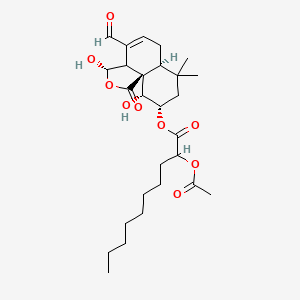
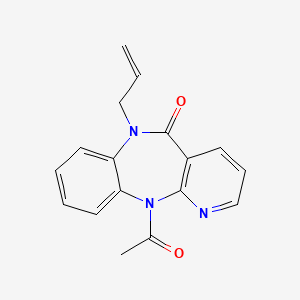
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
